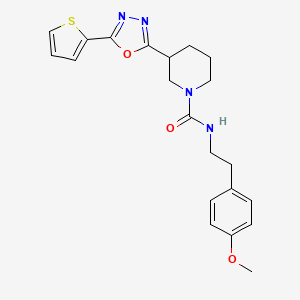
N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-17-8-6-15(7-9-17)10-11-22-21(26)25-12-2-4-16(14-25)19-23-24-20(28-19)18-5-3-13-29-18/h3,5-9,13,16H,2,4,10-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWOTRTIOOCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C21H24N4O3S
Molecular Weight : 412.5 g/mol
CAS Number : 1797579-96-4
The compound consists of a piperidine ring substituted with a methoxyphenethyl group and a thiophenyl oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially exhibiting psychoactive properties.
- Enzyme Inhibition : The oxadiazole moiety may play a role in inhibiting specific enzymes linked to disease pathways, thereby modulating physiological responses.
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could contribute to neuroprotective effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects in vitro against human cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| MCF7 (Breast) | 8.7 |
| A549 (Lung) | 12.3 |
- Neuroprotective Effects : In animal models, the compound has demonstrated the ability to reduce neuroinflammation and protect against neuronal cell death induced by oxidative stress.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Properties :
- Neuroprotection Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


